![molecular formula C12H17ClN2O2 B2939581 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1049749-85-0](/img/structure/B2939581.png)
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride, also known as BIM-23056, is a chemical compound that belongs to the family of benzimidazole derivatives. This compound has been extensively studied in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has been shown to have potential as a treatment for neuropathic pain and as an anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor. This receptor is responsible for inhibitory neurotransmission in the brain, and modulation of its activity can lead to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has been shown to increase the activity of the GABAA receptor in animal models, leading to increased inhibitory neurotransmission. This results in anxiolytic, anticonvulsant, and antidepressant effects. Additionally, 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has been shown to have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied in animal models, making it a well-characterized compound. However, 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride. One area of interest is its potential as a treatment for neuropathic pain. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of novel compounds based on the structure of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride that may have improved therapeutic properties.
Synthesis Methods
The synthesis of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride involves the reaction of 2-(methoxymethyl)-1H-benzo[d]imidazole with 2-methoxyethyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride. The yield of the synthesis process is around 70%.
properties
IUPAC Name |
1-(2-methoxyethyl)-2-(methoxymethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-15-8-7-14-11-6-4-3-5-10(11)13-12(14)9-16-2;/h3-6H,7-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSNNJBRKJPFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1COC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride |
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